molecular formula C10H14N2O2 B14909127 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide

Katalognummer: B14909127
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: CWIUXFMPIOLVGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide is an organic compound that belongs to the class of amides It features a methoxy group attached to an acetamide moiety, which is further connected to a pyridin-3-yl ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-(pyridin-3-yl)ethylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide moieties provide versatility in chemical reactions, while the pyridin-3-yl ethyl group enhances its potential for biological interactions .

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-methoxy-N-(2-pyridin-3-ylethyl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,13)

InChI-Schlüssel

CWIUXFMPIOLVGJ-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)NCCC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.